

# 4'-Methylacetanilide CAS number and molecular weight

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## Compound of Interest

Compound Name: 4'-Methylacetanilide

Cat. No.: B420711

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## An In-Depth Technical Guide to 4'-Methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **4'-Methylacetanilide** (CAS No: 103-89-9), a key chemical intermediate and metabolite. This document details its physicochemical properties, provides an established experimental protocol for its synthesis, and outlines methods for its analysis. Furthermore, it explores the metabolic pathway of its parent compound, p-toluidine, and discusses its toxicological profile. This guide is intended to be a valuable resource for professionals in research, development, and quality control who work with this compound.

### Chemical and Physical Properties

**4'-Methylacetanilide**, also known as N-(4-methylphenyl)acetamide or p-acetotoluidide, is an aromatic amide.<sup>[1]</sup> It presents as colorless needle-like crystals or a white to pale brown crystalline powder.<sup>[2]</sup> Key quantitative data for this compound are summarized in the tables below for easy reference.

### Table 1: Chemical Identifiers

Identifier	Value
CAS Number	103-89-9
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO
Molecular Weight	149.19 g/mol
IUPAC Name	N-(4-methylphenyl)acetamide
Synonyms	p-Acetotoluidide, N-Acetyl-p-toluidine, 4-Acetamidotoluene

**Table 2: Physicochemical Properties**

Property	Value	Reference
Melting Point	149-151 °C	[2][3]
Boiling Point	306-308 °C (at 1013 hPa)	[3]
Density	1.212 g/cm <sup>3</sup>	[2]
Flash Point	168 °C	[2]
Water Solubility	1.2 g/L (experimental)	[3]
Solubility	Soluble in alcohol, ether, ethyl acetate, glacial acetic acid, and hot water.	[2]
Vapor Pressure	0.001 mmHg at 25°C	[2]

## Experimental Protocols

### Synthesis of 4'-Methylacetanilide via Acetylation of p-Toluidine

This protocol details a common laboratory-scale synthesis of **4'-Methylacetanilide** from p-toluidine and acetic anhydride.

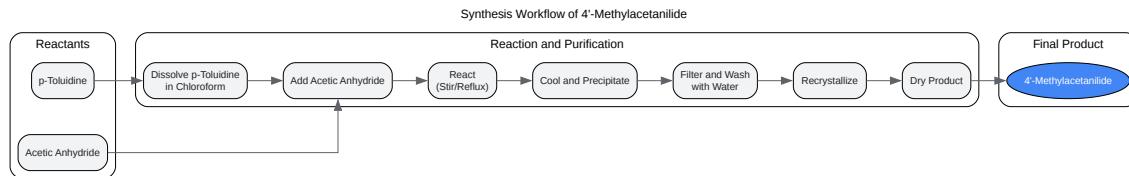
Materials:

- p-Toluidine
- Acetic Anhydride
- Chloroform
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Filtration apparatus

Procedure:

- Dissolve 10.0 mmol (1.09 g) of 4-methylaniline (p-toluidine) in 20 mL of chloroform in a round-bottom flask.[\[4\]](#)
- Add 14.0 mmol (1.43 g) of acetic anhydride to the solution.[\[4\]](#)
- The reaction mixture can be stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). One source suggests the reaction may proceed over several days at room temperature.[\[4\]](#) For acceleration, the mixture can be gently refluxed.
- Upon completion of the reaction, cool the mixture. If the product precipitates, it can be collected by filtration.[\[4\]](#) If not, the solvent can be removed under reduced pressure.
- Wash the collected solid with cold water to remove any unreacted acetic anhydride and other water-soluble impurities.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield colorless crystals of **4'-Methylacetanilide**.
- Dry the purified product in a desiccator or a vacuum oven.

The following diagram illustrates the workflow for the synthesis of **4'-Methylacetanilide**.



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Caption: A flowchart of the synthesis of **4'-Methylacetanilide**.

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of **4'-Methylacetanilide**. This protocol should be validated for specific applications.

### Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

### Reagents:

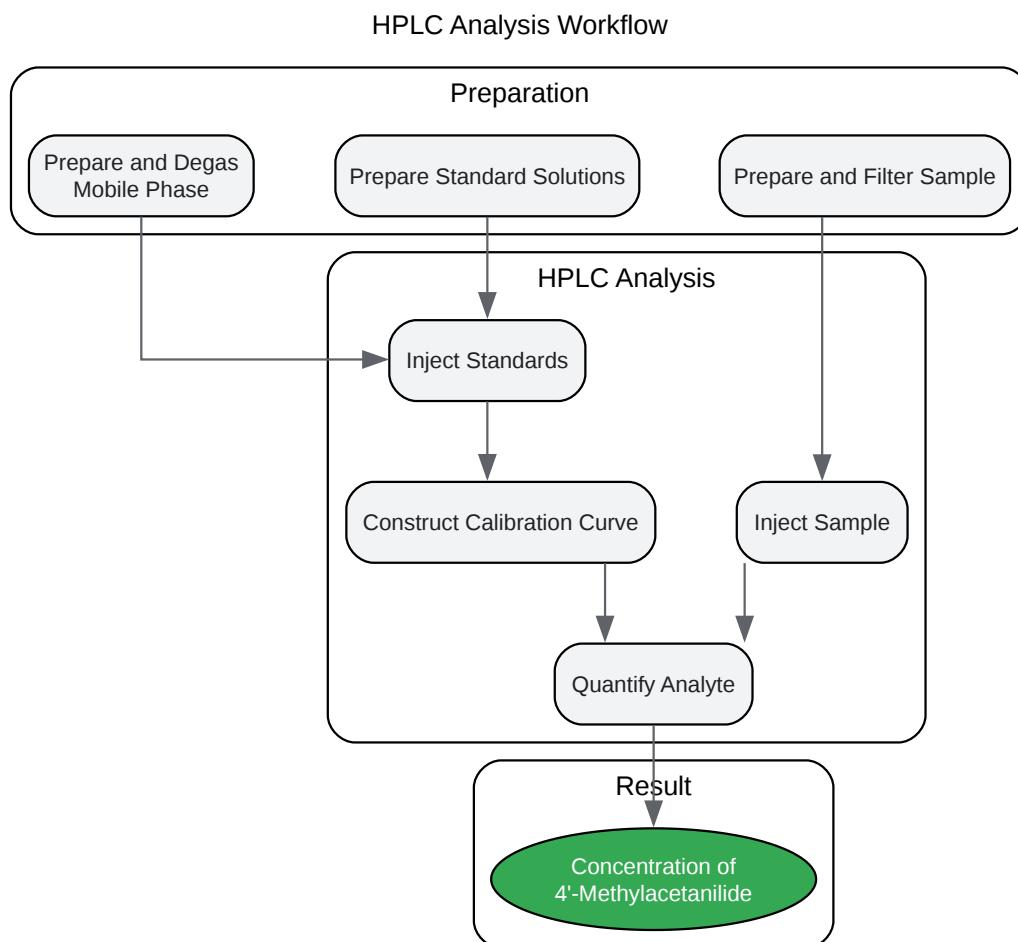
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)

- Phosphate buffer (e.g., 0.01 M)

Procedure:

- Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and phosphate buffer. A reported mobile phase for similar compounds is a 25:25:50 (v/v/v) mixture of acetonitrile:methanol:0.01 M phosphate buffer.[5] The mobile phase should be filtered and degassed before use.
- Standard Solution Preparation: Accurately weigh a known amount of pure **4'-Methylacetanilide** and dissolve it in the mobile phase or a suitable solvent (e.g., a methanol/water mixture) to prepare a stock solution.[6] Prepare a series of calibration standards by serial dilution of the stock solution.[6]
- Sample Preparation: Dissolve the sample containing **4'-Methylacetanilide** in the mobile phase. The concentration should be adjusted to fall within the range of the calibration standards. Filter the sample solution through a 0.45  $\mu\text{m}$  syringe filter before injection.[6]
- Chromatographic Conditions:
  - Column: C18 reversed-phase column.
  - Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer (e.g., 25:25:50).
  - Flow Rate: 1.0 mL/min.[5]
  - Detection Wavelength: 261 nm (or a wavelength of maximum absorbance for **4'-Methylacetanilide**).[5]
  - Injection Volume: 10-20  $\mu\text{L}$ .
- Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the concentration of **4'-Methylacetanilide** from the calibration curve.

The following diagram illustrates the analytical workflow for HPLC analysis.



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Caption: A flowchart for the HPLC analysis of **4'-Methylacetanilide**.

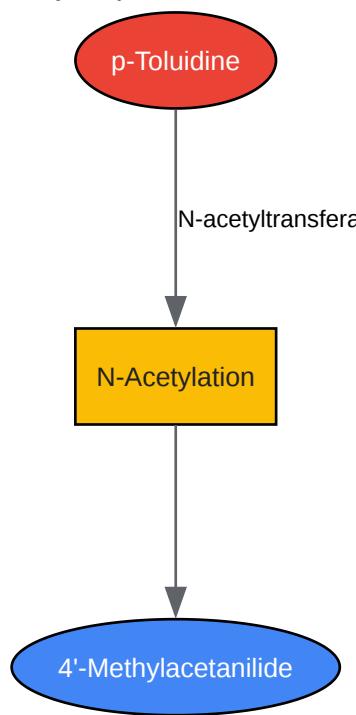
## Biological Context and Toxicology

### Metabolic Pathway of p-Toluidine

**4'-Methylacetanilide** is a known human metabolite of p-toluidine.<sup>[1]</sup> The metabolism of p-toluidine primarily involves N-acetylation to form **4'-Methylacetanilide**.<sup>[7]</sup> This metabolic step is a common detoxification pathway for aromatic amines. Further metabolism of p-toluidine can occur through ring hydroxylation.<sup>[7]</sup>

The diagram below illustrates the primary metabolic conversion of p-toluidine.

Metabolic Pathway of p-Toluidine to 4'-Methylacetanilide



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Caption: The metabolic conversion of p-toluidine.

## Toxicological Profile

The toxicological properties of **4'-Methylacetanilide** have not been fully investigated. However, it is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.<sup>[3]</sup> The parent compound, p-toluidine, is known to be toxic and can cause methemoglobinemia.<sup>[8]</sup> The metabolites of toluidine isomers can have varying levels of mutagenicity.<sup>[9]</sup>

## Table 3: Toxicological Data

Endpoint	Value	Reference
Acute Oral Toxicity (LD50, rat)	2640 mg/kg	[2]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[3]

## Conclusion

This technical guide has provided essential information on **4'-Methylacetanilide** for researchers and professionals in the drug development field. The compiled data on its chemical and physical properties, along with detailed protocols for its synthesis and analysis, offer a practical resource for laboratory work. The discussion of its metabolic context as a metabolite of p-toluidine and its toxicological profile provides important safety and biological considerations. This guide serves as a foundational document for the safe and effective handling and application of **4'-Methylacetanilide** in a research and development setting.

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